molecular formula C9H8F2O3 B1409356 Methyl 2,5-difluoro-4-methoxybenzoate CAS No. 1261830-21-0

Methyl 2,5-difluoro-4-methoxybenzoate

Cat. No. B1409356
CAS RN: 1261830-21-0
M. Wt: 202.15 g/mol
InChI Key: ZBMWFDNTWXTIBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2,5-difluoro-4-methoxybenzoate” is an organic compound that belongs to the family of benzoic acid derivatives. It is a yellow crystalline powder with a molecular formula of C9H7F2O3 and a molecular weight of 212.15 g/mol .


Molecular Structure Analysis

The molecular structure of “Methyl 2,5-difluoro-4-methoxybenzoate” includes a combination of functional groups including a methoxy (-OCH3) and two fluorine (F) atoms. The InChI code for this compound is 1S/C9H8F2O3/c1-13-8-3-5 (9 (12)14-2)6 (10)4-7 (8)11/h3-4H,1-2H3 .


Physical And Chemical Properties Analysis

“Methyl 2,5-difluoro-4-methoxybenzoate” is a colorless to yellow liquid . The molecular weight of this compound is 202.15 .

Scientific Research Applications

Organic Synthesis

This compound serves as a building block in organic synthesis, especially in the construction of complex molecules. Its benzylic position is reactive, allowing for various chemical transformations that are crucial in synthesizing pharmacologically active molecules .

Analytical Chemistry

Methyl 2,5-difluoro-4-methoxybenzoate: is utilized in analytical chemistry for method development and validation. Its unique structure aids in the study of reaction mechanisms and the development of analytical methods for detecting similar compounds .

Environmental Science

Research in environmental science includes studying the impact of organofluorine compounds like Methyl 2,5-difluoro-4-methoxybenzoate on the environment. Its stability and potential bioaccumulation are areas of concern and study .

Biochemistry

In biochemistry, the compound’s influence on biochemical pathways is of interest. It may be used to study enzyme-catalyzed reactions and to understand the interaction of fluorinated compounds with biological systems .

Pharmaceutical Research

Methyl 2,5-difluoro-4-methoxybenzoate: is being researched for its potential use in pharmaceuticals. Its role as an intermediate in the synthesis of more complex drug molecules is particularly valuable .

Chemical Engineering

In chemical engineering, this compound’s properties are important for process development. Its reactivity and stability under various conditions are studied to optimize production processes for industrial-scale synthesis .

Safety and Hazards

The safety information available indicates that “Methyl 2,5-difluoro-4-methoxybenzoate” may cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 2,5-difluoro-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-13-8-4-6(10)5(3-7(8)11)9(12)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMWFDNTWXTIBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)F)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,5-difluoro-4-methoxybenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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